
4-propyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-propyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a propyl group, a piperidine ring, and a tetrahydropyran ring .
Molecular Structure Analysis
The molecule contains several functional groups, including a sulfonamide attached to a benzene ring, a propyl group, a piperidine ring, and a tetrahydropyran ring . These groups could potentially allow for a variety of interactions with other molecules.Chemical Reactions Analysis
Sulfonamides, such as the one in this molecule, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the polar sulfonamide group, the rigidity of the piperidine and tetrahydropyran rings, and the hydrophobicity of the propyl group .科学的研究の応用
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 4-propyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide have shown significant scientific interest. Cheng De-ju (2015) discussed the synthesis of methylbenzenesulfonamide CCR5 antagonists, emphasizing their potential in HIV-1 infection prevention. The study highlighted the synthesis of novel compounds through a series of reactions, demonstrating their potential for drug development (Cheng De-ju, 2015).
Biological Evaluation and Inhibition Studies
The biological evaluation of substituted benzenesulfonamides has revealed their significant potency as membrane-bound phospholipase A2 inhibitors. Oinuma et al. (1991) found that specific N-(phenylalkyl)piperidine derivatives showed strong inhibition of arachidonic acid liberation, with considerable in vivo effects in reducing myocardial infarction size in rats. These findings suggest a promising direction for developing therapeutic agents (Oinuma et al., 1991).
Synthesis of Functionalized Derivatives
Research into the synthesis of functionalized derivatives, such as 4H-Pyrano(3,2-c)pyridines, has provided unexpected routes to benzylidenebis compounds. Mekheimer et al. (1997) demonstrated the versatility of 4-hydroxy-6-methyl-2-pyridone in reacting with various compounds to afford novel pyridine derivatives, indicating potential applications in creating fused systems with desired properties (Mekheimer et al., 1997).
Antimicrobial and Antifungal Activities
The synthesis of new compounds bearing the benzenesulfonamide structure has also been explored for antimicrobial and antifungal applications. Jamode et al. (2009) reported on the synthesis and antimicrobial activities of certain benzenesulfonamide derivatives, demonstrating their efficacy against various bacterial and fungal strains. This highlights the potential of such compounds in addressing resistance to existing antimicrobial agents (Jamode et al., 2009).
将来の方向性
特性
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-2-3-17-4-6-20(7-5-17)26(23,24)21-16-18-8-12-22(13-9-18)19-10-14-25-15-11-19/h4-7,18-19,21H,2-3,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMYIZCNILEAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
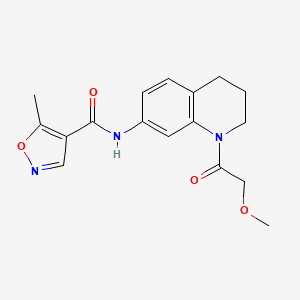
![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)
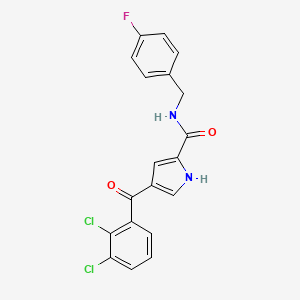
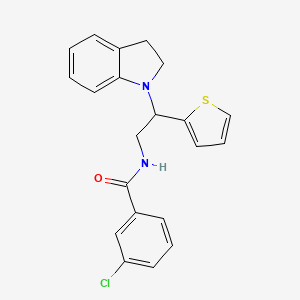

![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)

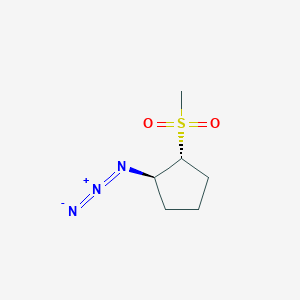
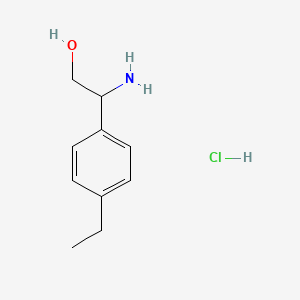
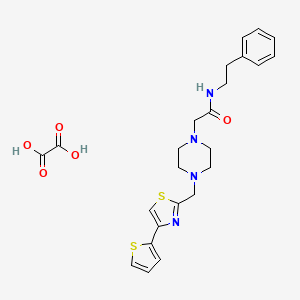
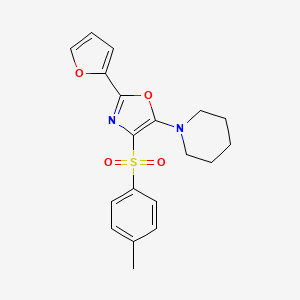
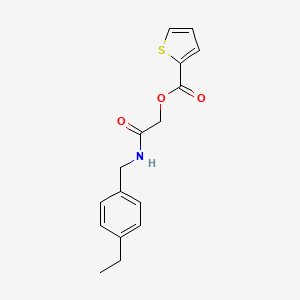
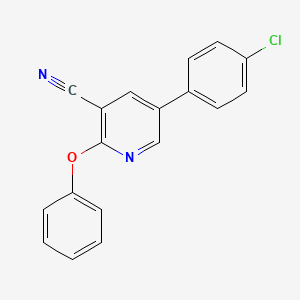
![ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2674139.png)
